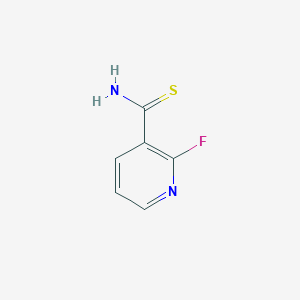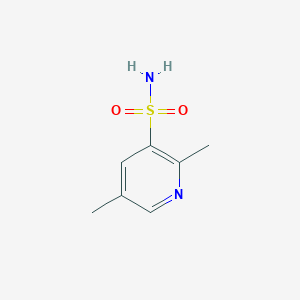![molecular formula C9H15BrO4S B13320373 3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13320373.png)
3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C9H15BrO4S. It is characterized by the presence of a bromine atom, an oxolane ring, and a thiolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-bromo-4-hydroxythiolane-1,1-dione with oxolane-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the thiolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione
- 3-Bromo-4-methoxybenzaldehyde
- (3-bromo-2-[(oxolan-2-yl)methoxy]phenyl)methylamine
Uniqueness
3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione is unique due to its specific combination of a bromine atom, an oxolane ring, and a thiolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C9H15BrO4S |
|---|---|
Peso molecular |
299.18 g/mol |
Nombre IUPAC |
3-bromo-4-(oxolan-3-ylmethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15BrO4S/c10-8-5-15(11,12)6-9(8)14-4-7-1-2-13-3-7/h7-9H,1-6H2 |
Clave InChI |
HWXHGJCOMUMLEI-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1COC2CS(=O)(=O)CC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



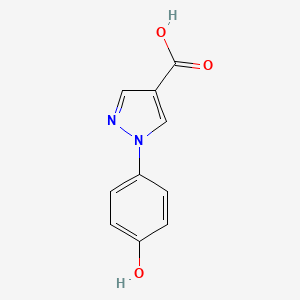
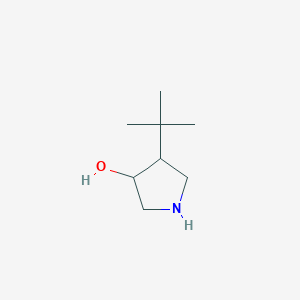
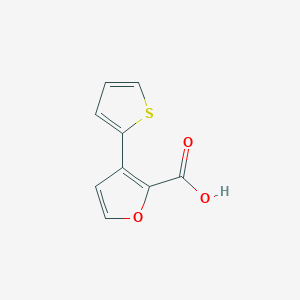
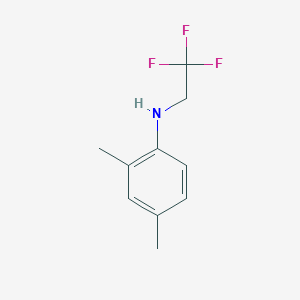
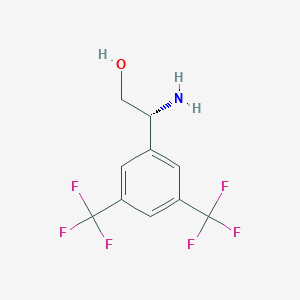
![Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13320343.png)

![(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)
